(1-Benzofuran-2-ylmethyl)(methyl)amine

Medicinal Chemistry ADME Prediction Physicochemical Profiling

This N-methyl benzofuran secondary amine (CAS 74377-46-1) is a differentiated CNS fragment building block with a reduced HBD count (1 vs. 2 in primary amine analogs) and XLogP3 of 1.7. The N-methyl group eliminates a metabolic hotspot and blocks amide formation, ensuring chemoselective orthogonal derivatization in library synthesis. Required for replicating published routes to class III antiarrhythmic 1-(aryloxy)-2-propanolamines. Do not substitute with the primary amine analog—different HBD, membrane permeability, and reactivity compromise SAR integrity. ≥95% purity.

Molecular Formula C10H11NO
Molecular Weight 161.204
CAS No. 34900-01-1; 74377-46-1
Cat. No. B2569629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzofuran-2-ylmethyl)(methyl)amine
CAS34900-01-1; 74377-46-1
Molecular FormulaC10H11NO
Molecular Weight161.204
Structural Identifiers
SMILESCNCC1=CC2=CC=CC=C2O1
InChIInChI=1S/C10H11NO/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11H,7H2,1H3
InChIKeyIHPDRTMPENQTEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (1-Benzofuran-2-ylmethyl)(methyl)amine (CAS 74377-46-1) for Research & Development


(1-Benzofuran-2-ylmethyl)(methyl)amine (CAS 74377-46-1) is a benzofuran-based secondary amine building block with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol [1]. It features a benzofuran core linked to an N-methylmethanamine group, giving it a distinct profile of one hydrogen bond donor, two acceptors, and a computed XLogP3 of 1.7 [1]. The compound is typically supplied at a minimum purity of 95% and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . Note: CAS 34900-01-1 is often incorrectly associated with this compound but corresponds to trans-3-(N-methylanilino)acrolein; correct procurement should reference CAS 74377-46-1 [1].

Why Generic Substitution of Benzofuran-2-yl-methanamine Derivatives Can Compromise Research Outcomes


Substituting (1-Benzofuran-2-ylmethyl)(methyl)amine with a close analog like the primary amine (benzofuran-2-ylmethanamine) or the saturated dihydro derivative is not scientifically neutral. The N-methyl substitution on the target compound directly alters key physicochemical parameters, most critically the hydrogen bond donor (HBD) count (1 vs. 2 for the primary amine) and lipophilicity (XLogP3 of 1.7 vs. 1.65 for the primary amine) [1]. These differences significantly impact molecular recognition, passive membrane permeability, and the reactivity profile during further derivatization, such as the inability to form amide bonds, which is possible with the primary amine [2]. Such changes can lead to divergent Structure-Activity Relationship (SAR) outcomes in lead optimization programs.

Quantitative Differentiation Guide for (1-Benzofuran-2-ylmethyl)(methyl)amine vs. Closest Analogs


Reduced Hydrogen Bond Donor Count vs. Primary Amine Analog (Benzofuran-2-ylmethanamine)

The target compound possesses exactly one hydrogen bond donor (HBD), a direct consequence of its secondary amine structure, compared to two HBDs for the primary amine analog, 1-benzofuran-2-ylmethanamine (CAS 37798-05-3) [1]. This reduction in HBD count is a critical determinant for membrane permeability and CNS drug-likeness, as it correlates with lower desolvation penalties during passive membrane crossing [2].

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Differentiated Lipophilicity (XLogP3) Profile vs. Saturated Dihydro Analog

The target compound's aromatic benzofuran ring confers a higher computed lipophilicity (XLogP3 = 1.7) compared to its saturated counterpart, (2,3-dihydro-1-benzofuran-2-ylmethyl)(methyl)amine (XLogP3 = 1.61) [1]. This quantitative difference in logP reflects a measurable shift in hydrophobicity that influences solubility, plasma protein binding, and non-specific binding in biological assays [2].

Medicinal Chemistry Lipophilicity Physicochemical Profiling

Unique Synthetic Utility as a Secondary Amine vs. Primary Amine in Derivatization Sequences

As a secondary amine, (1-Benzofuran-2-ylmethyl)(methyl)amine offers a distinct synthetic handle compared to the primary amine benzofuran-2-ylmethanamine. It can undergo direct alkylation or reductive amination with a second different aldehyde to create tertiary amines, a pathway unavailable to primary amines without achieving differential N,N-substitution patterns [1]. Conversely, it cannot form amides, a key reaction available to the primary amine. This divergence in chemical reactivity dictates its use as a building block in specific synthetic sequences, such as the preparation of N-heteroaralkyl-substituted propanolamine derivatives investigated for antiarrhythmic activity [2].

Organic Synthesis Medicinal Chemistry Building Block

Optimal Application Scenarios for (1-Benzofuran-2-ylmethyl)(methyl)amine Based on Quantitative Evidence


Lead Optimization for CNS-Penetrant Small Molecules

Based on its computed physicochemical profile featuring a reduced HBD count (1) and moderate lipophilicity (XLogP3 1.7) relative to its primary amine analog, this compound is an optimal fragment for constructing libraries targeting the central nervous system [1]. Its predefined N-methyl group eliminates a potential metabolic hotspot while maintaining a structural feature common in CNS-active drugs, directly supporting medicinal chemistry campaigns where brain exposure is critical.

Synthesis of N-heteroaralkyl-substituted Class III Antiarrhythmic Agents

The secondary amine functionality of this compound has been specifically utilized as a key intermediate in the synthesis of novel 1-(aryloxy)-2-propanolamine derivatives with selective class III antiarrhythmic activity [1]. Researchers developing ion channel modulators should procure this exact compound to replicate published synthetic routes and carry out SAR studies on the benzofuran-containing N-heteroaralkyl pharmacophore.

Construction of Diversified Tertiary Amine Libraries

For structure-based drug design projects aiming to probe a specific binding pocket with varied alkyl or aryl groups, this secondary amine is the preferred starting material [1]. Its inability to form amides ensures that any subsequent alkylation or reductive amination step proceeds orthogonally to carboxy-bearing fragments in a library synthesis, providing a clear chemoselective advantage over the primary amine analog.

Quote Request

Request a Quote for (1-Benzofuran-2-ylmethyl)(methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.